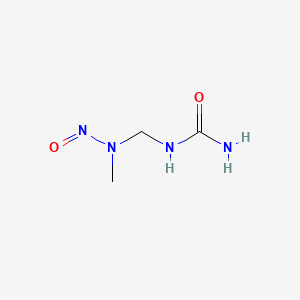
Urea, N-((methylnitrosoamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-nitrosourea typically involves the reaction of methylamine with nitrous acid. This reaction results in the formation of the nitrosamine group attached to the urea molecule. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-methyl-N-nitrosourea involves similar synthetic routes but on a larger scale. The process often includes the use of automated systems to control the reaction conditions, ensuring consistency and safety. The final product is then purified using techniques such as crystallization or distillation .
化学反応の分析
Types of Reactions
N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-methyl-N-nitrosourea include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl groups (methyl, ethyl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of nitroso oxides, while reduction may yield amines or other reduced compounds .
科学的研究の応用
N-methyl-N-nitrosourea has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-methyl-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. These intermediates can cause DNA methylation, leading to mutations and potentially carcinogenic effects. The compound targets specific molecular pathways, including those involved in DNA repair and replication .
類似化合物との比較
N-methyl-N-nitrosourea is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
N-nitrosoureas: Such as carmustine and lomustine, which are also used in cancer research and treatment.
N-nitrosamines: Such as N-nitrosodimethylamine, which are known for their carcinogenic properties.
N-nitrosocarbamates: Which have similar reactivity but different applications.
N-methyl-N-nitrosourea stands out due to its specific applications in DNA methylation studies and its potential use in developing chemotherapeutic agents .
特性
CAS番号 |
61540-18-9 |
|---|---|
分子式 |
C3H8N4O2 |
分子量 |
132.12 g/mol |
IUPAC名 |
[methyl(nitroso)amino]methylurea |
InChI |
InChI=1S/C3H8N4O2/c1-7(6-9)2-5-3(4)8/h2H2,1H3,(H3,4,5,8) |
InChIキー |
KAQKPHPJJSPSQV-UHFFFAOYSA-N |
正規SMILES |
CN(CNC(=O)N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


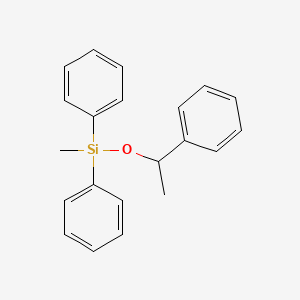

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
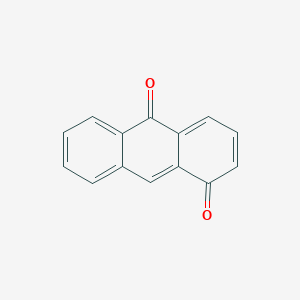
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
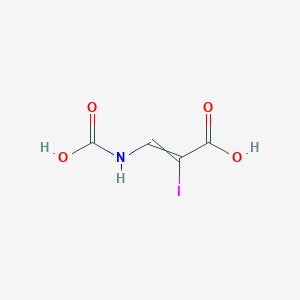
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
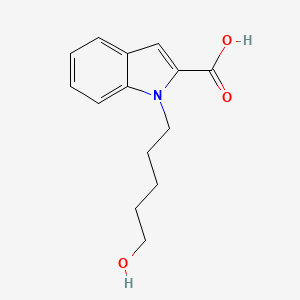
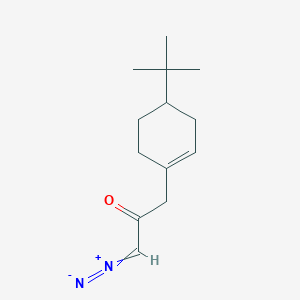
![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
